molecular formula C15H20O3 B1259031 enokipodin A CAS No. 306951-07-5

enokipodin A

Cat. No.: B1259031
CAS No.: 306951-07-5
M. Wt: 248.32 g/mol
InChI Key: KANVQRLDTGOSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enokipodin a, also known as avarol, belongs to the class of organic compounds known as 1-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antimicrobial Properties

Enokipodin A, along with other enokipodins, is primarily known for its antimicrobial properties. Studies have demonstrated that enokipodins, including this compound, exhibit antimicrobial activity, particularly against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. For example, a study by Ishikawa et al. (2005) found that enokipodins A–D showed significant antimicrobial activity against these bacteria, with minimum inhibitory doses (MIDs) for enokipodins A and C being as low as that of the penicillin G antibiotic (Ishikawa et al., 2005).

Antifungal and Antiparasitic Effects

This compound has shown potential in antifungal and antiparasitic applications. Tabuchi et al. (2020) reported that enokipodins A and C inhibited the proliferation of the malarial parasite, Plasmodium falciparum. Additionally, enokipodins demonstrated inhibitory effects on spore germination of some plant pathogenic fungi (Tabuchi et al., 2020).

Anticancer Potential

There is emerging evidence of this compound's potential in cancer research. Tabuchi et al. (2020) found that enokipodins B and D exerted moderate anti-proliferative activity against some cancer cell lines, suggesting a potential avenue for further exploration of this compound in this field (Tabuchi et al., 2020).

Synthetic Challenges and Chemical Studies

This compound presents interesting challenges for chemical synthesis due to its complex structure. Studies like that of Yoshida et al. (2009) have achieved the total synthesis of enokipodins A and B, highlighting the advances in synthetic chemistry techniques relevant to producing these compounds for further research (Yoshida et al., 2009).

Properties

CAS No.

306951-07-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9-diol

InChI

InChI=1S/C15H20O3/c1-9-7-12-10(8-11(9)16)14(4)5-6-15(17,18-12)13(14,2)3/h7-8,16-17H,5-6H2,1-4H3

InChI Key

KANVQRLDTGOSBL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1O)C3(CCC(C3(C)C)(O2)O)C

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCC(C3(C)C)(O2)O)C

melting_point

138.5-138.9°C

physical_description

Solid

Synonyms

enokipodin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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